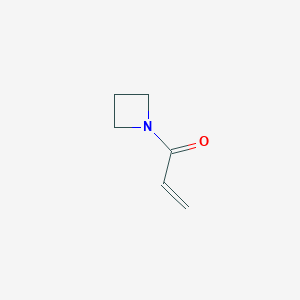![molecular formula C8H10N2O4 B6143941 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170943-03-9](/img/structure/B6143941.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-MOP, is an organic acid that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since become a popular reagent in laboratories around the world. 3-MOP is used in a variety of biochemical and physiological experiments, and its unique properties make it an attractive choice for researchers.
Aplicaciones Científicas De Investigación
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying enzyme-catalyzed reactions. It is also used in molecular biology experiments to study the structure and function of proteins and nucleic acids. In addition, this compound is used in cell culture experiments to study the effects of drugs on cells.
Mecanismo De Acción
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it has a low toxicity, making it safe to use in laboratory settings. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid. For example, further research could be done to study the effects of this compound on other enzymes, such as TS, and to explore its potential applications in drug development. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential toxic effects of this compound in humans.
Métodos De Síntesis
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is synthesized through a condensation reaction between ethyl pyruvate and 4-methoxycarbonyl-1H-pyrazole. This reaction is catalyzed by a strong base such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZCXFSSJRDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)



![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)
